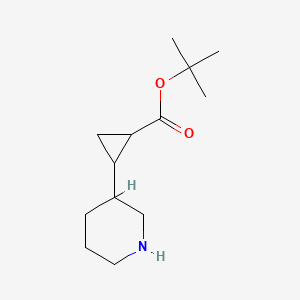
Tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate, commonly known as TBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBPC is a cyclic tertiary amine that belongs to the family of piperidine derivatives. It has a unique three-membered ring structure, which makes it a valuable molecule for drug discovery and development. In
Mécanisme D'action
TBPC exerts its pharmacological effects by modulating the activity of various receptors, including nicotinic acetylcholine receptors, GABA receptors, and sigma receptors. TBPC has been shown to bind to the allosteric site of sigma-1 receptors, which leads to the modulation of various intracellular signaling pathways. TBPC has also been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity. TBPC has been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TBPC has been shown to have a wide range of biochemical and physiological effects. TBPC has been shown to enhance the release of acetylcholine and dopamine, which are neurotransmitters involved in various cognitive processes, including learning and memory. TBPC has also been shown to increase the production of brain-derived neurotrophic factor, which is a protein that promotes the survival and growth of neurons. TBPC has been shown to have an analgesic effect by reducing the production of pro-inflammatory cytokines and inhibiting the activation of pain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
TBPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TBPC has a high affinity for various receptors, which makes it a valuable molecule for the development of novel drugs. However, TBPC has some limitations for lab experiments. TBPC is a relatively new compound, and its pharmacological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of TBPC and its potential applications in various fields.
Orientations Futures
TBPC has a promising future in various fields, including medicinal chemistry, pharmacology, and neuroscience. Future studies should focus on the development of novel drugs based on TBPC. The potential applications of TBPC in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer, should be further investigated. Further studies are also needed to elucidate the mechanism of action of TBPC and its potential side effects.
Méthodes De Synthèse
TBPC can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of piperidine with tert-butyl cyclopropanecarboxylate in the presence of a base, such as sodium hydride, to form TBPC. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent the oxidation of the reactants. The yield of TBPC can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and stoichiometry.
Applications De Recherche Scientifique
TBPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. TBPC has been shown to exhibit promising activity as a ligand for various receptors, such as nicotinic acetylcholine receptors, GABA receptors, and sigma receptors. TBPC has also been investigated for its potential as a neuroprotective agent, anti-inflammatory agent, and analgesic agent. TBPC has shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes, including cell survival, proliferation, and differentiation. TBPC has been shown to modulate the activity of sigma-1 receptors, which makes it a valuable molecule for the development of novel drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-7-10(11)9-5-4-6-14-8-9/h9-11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRFEURASUMGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidin-3-yl)cyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

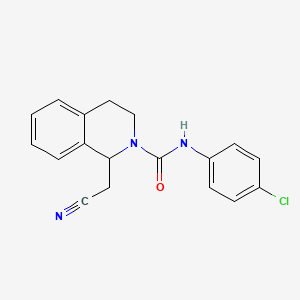
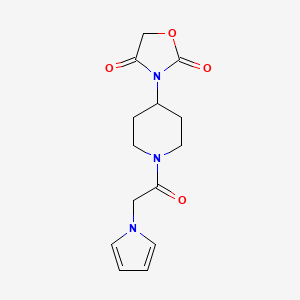
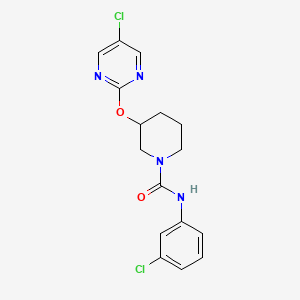
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
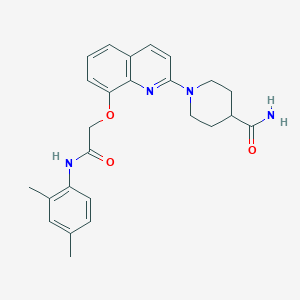
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
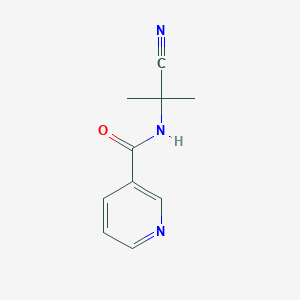
methanone](/img/structure/B2961279.png)

![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)
![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)

